molecular formula C16H18FNO3S B2843155 N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide CAS No. 1797694-49-5

N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide

Cat. No.: B2843155
CAS No.: 1797694-49-5
M. Wt: 323.38
InChI Key: KQCBQWRDAMFYET-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide ( 1797694-49-5) is a synthetic organic compound with the molecular formula C16H18FNO3S and a molecular weight of 323.38 g/mol . Its structure features a benzenesulfonamide group, a moiety recognized in medicinal chemistry for its versatility in interacting with biological targets . This specific scaffold is of significant interest in pharmaceutical research, particularly in the discovery and optimization of novel antiviral agents. Structural analogs of this compound, specifically benzenesulfonamide-containing phenylalanine derivatives, have been identified as potent inhibitors of the HIV-1 Capsid (CA) protein, a promising therapeutic target for antiviral development . These inhibitors exhibit a dual-stage mechanism of action, disrupting both the early and late stages of the HIV-1 replication cycle, and have shown marked improvements in metabolic stability and pharmacokinetic profiles compared to earlier leads . As part of a broader chemical family, benzenesulfonamide derivatives are also investigated for other biological activities, including antimicrobial and anti-inflammatory effects, highlighting their value as a key pharmacophore in drug discovery . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-16(21-2,14-10-6-7-11-15(14)17)12-18-22(19,20)13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCBQWRDAMFYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide typically involves the reaction of 2-fluorophenylmethanol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with methoxypropylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide and analogous sulfonamide derivatives:

Compound Name Core Structure Key Substituents Biological Activity/Findings Reference
This compound Benzenesulfonamide 2-(2-Fluorophenyl)-2-methoxypropyl group Hypothesized antidiabetic/antihyperglycemic potential (structural analogy to sulfonylureas)
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-2-butanyl)benzenesulfonamide Benzenesulfonamide + oxadiazole 3-Fluorophenyl, oxadiazole ring, tert-butyl group Unspecified activity; oxadiazole rings often enhance metabolic stability and binding affinity
N-(Cyclohexylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide (VIIo) Benzenesulfonamide + isoindoline-dione Isoindoline-dione, cyclohexylcarbamoyl, ethyl linker 52% serum glucose reduction (vs. 51% for gliclazide); antidiabetic activity
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide Ethyl group, ortho-methoxyphenyl Structural studies only; methoxy group may influence solubility and receptor interactions

Physicochemical Properties

  • Lipophilicity : The branched methoxypropyl group in the target compound may increase logP compared to ’s simpler N-ethyl-N-(2-methoxyphenyl) derivative, affecting blood-brain barrier penetration or metabolic clearance .

Hypothesized Pharmacological Profile

While direct data on the target compound is unavailable, structural analogs suggest:

  • Antihyperglycemic Potential: The sulfonamide core and fluorinated aromatic system align with ’s active derivatives, though the absence of a sulfonylurea moiety may limit insulin secretion effects .
  • Cytotoxicity : Fluorinated sulfonamides are often screened for anticancer activity (e.g., via SRB assays in ), though this remains speculative without empirical data .

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group and a methoxypropyl side chain enhances its lipophilicity and may influence its binding interactions with biological targets.

This compound operates primarily through enzyme inhibition. The sulfonamide group can form hydrogen bonds with the active sites of various enzymes, leading to a reduction in their catalytic activity. The fluorine atom may increase the binding affinity and specificity towards certain targets, enhancing the compound's overall efficacy in biological systems .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that sulfonamides can effectively inhibit bacterial growth, with minimum inhibitory concentrations (MIC) reported as low as 6.28 mg/mL against various pathogens such as Escherichia coli and Staphylococcus aureus .

Pathogen MIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
S. typhi6.45
C. albicans6.63
A. niger6.28

Anti-inflammatory Activity

In vivo studies have shown that related benzenesulfonamides can significantly reduce inflammation in carrageenan-induced rat paw edema models, achieving inhibition rates up to 94% at specific time intervals . This suggests that this compound may also possess anti-inflammatory properties.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigating various benzenesulfonamides found that compounds with similar structures demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could be effective in treating bacterial infections .
  • Inflammation Models : In experimental models of inflammation, compounds structurally related to this compound showed promising results in reducing edema and inflammatory markers, indicating potential therapeutic applications in inflammatory diseases .
  • Molecular Docking Studies : Recent molecular docking studies have illustrated how the compound interacts with specific enzyme targets, providing insights into its mechanism of action and potential for lead optimization in drug development .

Q & A

Q. What are the common synthetic routes for N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and purification. Key steps:

Initial alkylation : Reacting 2-fluorophenyl precursors with methoxypropyl groups under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Sulfonylation : Introducing the benzenesulfonamide moiety using benzenesulfonyl chloride in the presence of triethylamine as a base .

Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product.

  • Optimization Strategies :
  • Temperature : Controlled heating (60–80°C) improves reaction rates while minimizing side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates .
  • Table 1 : Comparison of Synthetic Routes
StepReagents/ConditionsYield (%)Reference
Alkylation2-fluorophenyl bromide, NaH, DMF65–70
SulfonylationBenzenesulfonyl chloride, Et₃N, DCM75–80

Q. How is the structural integrity and purity of this compound confirmed in academic research?

  • Methodological Answer : Analytical techniques are critical for validation:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of methoxy (δ 3.2–3.5 ppm), fluorophenyl (δ 6.8–7.4 ppm), and sulfonamide (δ 7.5–8.0 ppm) groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 378.12) .

Q. What biological activities have been reported for this compound, and what experimental models are used to assess them?

  • Methodological Answer : Reported activities include:
  • Antimicrobial : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values: 8–16 µg/mL) .
  • Antifungal : Assessed using C. albicans in agar diffusion assays .
  • Table 2 : Biological Activity Summary
ActivityModel SystemAssay TypeKey FindingsReference
AntibacterialS. aureus ATCC 25923MICMIC = 12.5 µg/mL
AntifungalC. albicans SC5314Disk diffusionZone of inhibition: 14 mm

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and stability of this sulfonamide derivative during synthesis?

  • Methodological Answer : Advanced computational tools are integrated:
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states and intermediates in sulfonylation steps .
  • Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways for optimizing reaction conditions .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from experimental variables:
  • Assay Conditions : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Analogs : Compare bioactivity with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify structure-activity relationships .
  • Data Reproducibility : Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot-scale, and how can they be methodologically addressed?

  • Methodological Answer : Scaling challenges include:
  • Heat Transfer : Exothermic sulfonylation requires jacketed reactors for temperature control .
  • Solvent Recovery : Implement distillation systems to recycle DMF or DCM .
  • Reactor Design : Use continuous-flow systems to improve mixing and reduce batch variability .

Data Contradiction Analysis Framework

  • Step 1 : Cross-validate analytical data (e.g., NMR shifts, HRMS) to confirm compound identity .
  • Step 2 : Re-test biological activity under standardized assay conditions .
  • Step 3 : Use computational models to explore conformational flexibility impacting bioactivity .

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